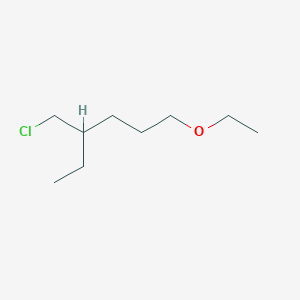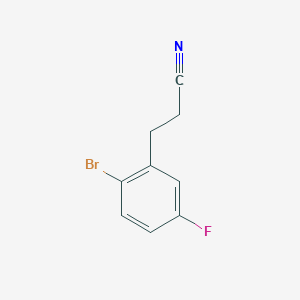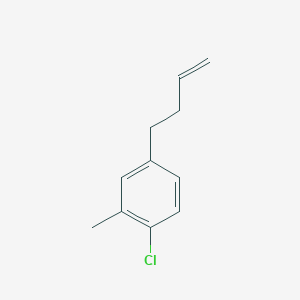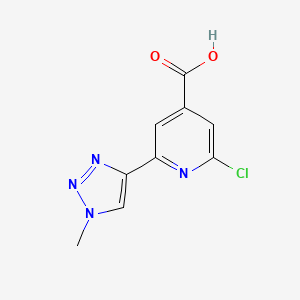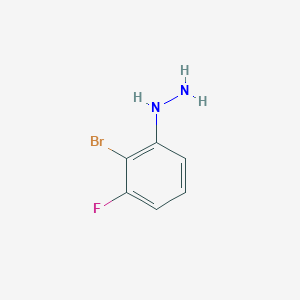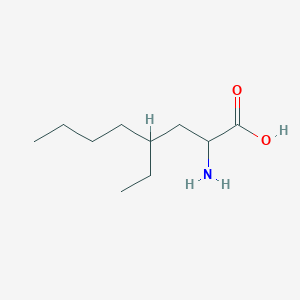
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as anhydrous zinc chloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures, followed by gradual warming to room temperature .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of NADPH oxidase, reducing the generation of free radicals and protecting cells from oxidative damage . This mechanism is particularly relevant in the context of its potential anti-inflammatory and cardioprotective effects.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (Apocynin): Both compounds have similar structures but differ in the position of the chloro group.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a similar structure but with different substitution patterns, affecting its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3 |
Clé InChI |
JXTMWQDXSUNDFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



